molecular formula C17H14N2O2S B4477233 2-methyl-N-(2-phenylsulfanylphenyl)-1,3-oxazole-4-carboxamide

2-methyl-N-(2-phenylsulfanylphenyl)-1,3-oxazole-4-carboxamide

Cat. No.: B4477233
M. Wt: 310.4 g/mol
InChI Key: ULXBFUBHZXLTFT-UHFFFAOYSA-N
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Description

2-methyl-N-(2-phenylsulfanylphenyl)-1,3-oxazole-4-carboxamide is a complex organic compound with a unique structure that combines an oxazole ring with a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-phenylsulfanylphenyl)-1,3-oxazole-4-carboxamide typically involves the reaction of 2-aminophenol with various aldehydes, acids, or their derivatives under specific conditions. The reaction often requires the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-phenylsulfanylphenyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-methyl-N-(2-phenylsulfanylphenyl)-1,3-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-phenylsulfanylphenyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The oxazole ring may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-methylphenyl)sulfonyl-N-methyl-N-(2-phenylsulfanylphenyl)glycinamide
  • N-(4-methoxy-3-methylphenyl)sulfonyl-N-methyl-N-(2-phenylsulfanylphenyl)glycinamide
  • 2-methyl-N-(2-phenylsulfanylphenyl)benzamide

Uniqueness

2-methyl-N-(2-phenylsulfanylphenyl)-1,3-oxazole-4-carboxamide is unique due to its specific combination of an oxazole ring and a phenylsulfanyl group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-methyl-N-(2-phenylsulfanylphenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-12-18-15(11-21-12)17(20)19-14-9-5-6-10-16(14)22-13-7-3-2-4-8-13/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXBFUBHZXLTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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